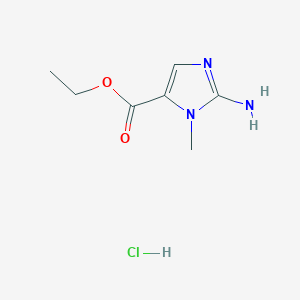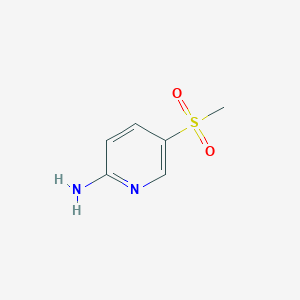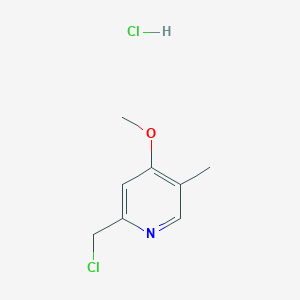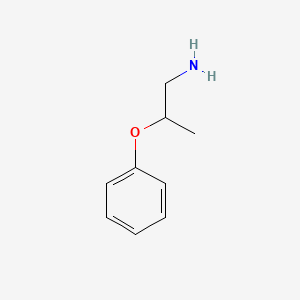
2-Phenoxypropylamine
Overview
Description
2-Phenoxypropylamine is an organic compound with the molecular formula C9H13NO. It is a derivative of propylamine where a phenoxy group is attached to the second carbon of the propyl chain. This compound is known for its applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Mechanism of Action
Target of Action
2-Phenoxypropylamine, also known as 2-phenoxypropan-1-amine, is primarily targeted towards the H2-receptors . These receptors play a crucial role in the regulation of gastric acid secretion, making them a key target for the control of peptic ulcer disease .
Mode of Action
The compound acts as an H2-receptor antagonist . By binding to these receptors, it inhibits the action of histamine, a compound that normally stimulates gastric acid secretion. This results in a decrease in the production of stomach acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By acting as an antagonist at the H2-receptors, it inhibits the normal stimulation of this pathway by histamine . The downstream effect is a reduction in gastric acid secretion, which can help to prevent and treat peptic ulcers .
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be expected to be optimized for its intended therapeutic effect.
Result of Action
The primary result of this compound’s action is a significant reduction in gastric acid secretion . This can help to prevent the formation of peptic ulcers and promote the healing of existing ulcers .
Biochemical Analysis
Biochemical Properties
2-Phenoxypropylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been found to bind to certain receptors, such as the H2-receptor, which is involved in the regulation of gastric acid secretion. This binding can result in the modulation of receptor activity, leading to potential therapeutic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By modulating these pathways, this compound can affect gene expression and cellular metabolism .
In studies involving gastric cells, this compound demonstrated significant gastric acid antisecretory activity. This effect is likely due to its interaction with the H2-receptor, leading to reduced acid secretion and potential therapeutic benefits for conditions like peptic ulcers .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of various substrates, influencing their bioavailability and activity .
Furthermore, this compound can inhibit or activate enzymes, depending on the context. This modulation of enzyme activity can result in changes in metabolic pathways and cellular processes. Additionally, its binding to receptors like the H2-receptor can lead to downstream effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to oxidizing agents or carbon dioxide .
Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have therapeutic implications for chronic conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing gastric acid secretion and providing gastrointestinal protection. At higher doses, toxic or adverse effects may occur, including potential damage to the gastric mucosa .
Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic benefits and may instead lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites .
The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential effects in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, its interaction with specific transporters can facilitate its uptake into cells, where it can exert its biological effects .
The distribution of this compound within tissues can also affect its activity. For instance, its accumulation in gastric tissues may enhance its therapeutic effects on gastric acid secretion .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum may facilitate its interaction with cytochrome P450 enzymes .
Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxypropylamine can be synthesized through several methods. One common method involves the reaction of 2-phenoxypropanol with ammonia or an amine under high temperature and pressure. Another method includes the reaction of 2-phenoxypropyl chloride with ammonia or an amine in the presence of a base.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of 2-phenoxypropanol with ammonia in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxypropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenoxypropyl oxides.
Reduction: Lower amines.
Substitution: Various substituted phenoxypropyl derivatives.
Scientific Research Applications
2-Phenoxypropylamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Phenoxyethylamine
- Phenoxybutylamine
- Phenoxyisopropylamine
Comparison
2-Phenoxypropylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to phenoxyethylamine and phenoxybutylamine, this compound has a different chain length, affecting its reactivity and interaction with biological targets. Phenoxyisopropylamine, on the other hand, has a branched chain, leading to different steric and electronic effects.
Properties
IUPAC Name |
2-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPWKSZPLYUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-49-6 | |
| Record name | 2-Phenoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
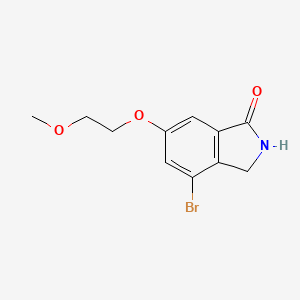
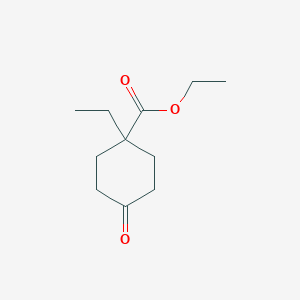
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)
